molecular formula C6H9ClF4 B13215175 5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane

5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane

Cat. No.: B13215175
M. Wt: 192.58 g/mol
InChI Key: RVKRKGDGTYOBKR-UHFFFAOYSA-N
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Description

5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane: is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane typically involves the halogenation of 4-methylpentane. The process includes the following steps:

    Chlorination: The addition of a chlorine atom is usually carried out using chlorine gas or other chlorinating agents like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of halogenated alkanes on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,1,1-trifluoro-4-methylpentane
  • 2-Chloro-1,1,1,2-tetrafluoroethane
  • 1-Chloro-1,2,2,2-tetrafluoroethane

Uniqueness

5-Chloro-1,1,2,2-tetrafluoro-4-methylpentane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H9ClF4

Molecular Weight

192.58 g/mol

IUPAC Name

5-chloro-1,1,2,2-tetrafluoro-4-methylpentane

InChI

InChI=1S/C6H9ClF4/c1-4(3-7)2-6(10,11)5(8)9/h4-5H,2-3H2,1H3

InChI Key

RVKRKGDGTYOBKR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(F)F)(F)F)CCl

Origin of Product

United States

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